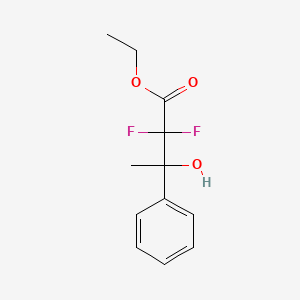

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Number: 152123-58-5 . It has a molecular weight of 244.24 and a molecular formula of C12H14F2O3 .

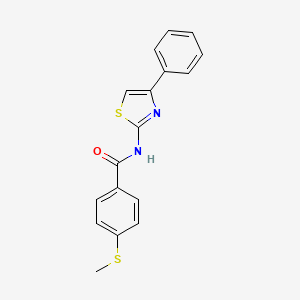

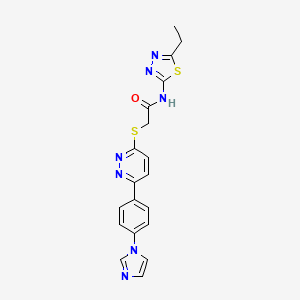

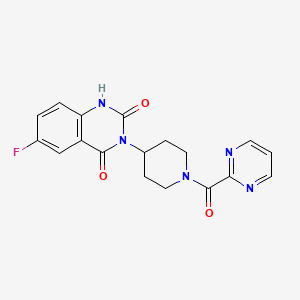

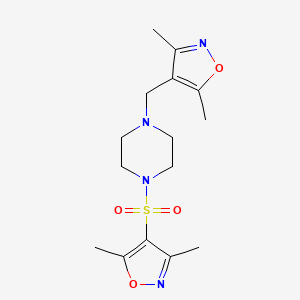

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate consists of 12 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a liquid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer .科学的研究の応用

Biocatalytic Synthesis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has significant applications in biocatalysis. It's an intermediate for synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril, with research emphasizing synthesis routes and developments using biocatalyst methods (Zhao Jin-mei, 2008).

Enantioselective Synthesis

This compound has been successfully used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates. This is achieved by hydrogenating 2,2-difluoro-3-oxocarboxylates with chiral rhodium complexes, demonstrating its versatility in organic synthesis (Y. Kuroki, Daisuke Asada, K. Iseki, 2000).

Microbial Enantioselective Reduction

Different microorganisms have been utilized for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to its hydroxy counterpart. This showcases the compound's relevance in microbial biotransformations (P. S. Lacerda et al., 2006).

Recombinant E. coli in Synthesis

A study showed that recombinant E. coli strain coexpressing specific genes exhibited excellent catalytic activity in the production of this compound by asymmetric reduction. This highlights its application in genetic engineering and biotechnology for producing chiral intermediates (Y. Ni et al., 2013).

Chemoenzymatic Synthesis

The compound has also been used in the chemoenzymatic synthesis of optically active alcohol and β-amino-acid derivatives. This involves the bioreduction of α,α-difluorinated ketones, demonstrating its role in the synthesis of complex organic molecules (T. Ema et al., 2010).

Catalytic Antibody in Synthesis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has been synthesized using catalytic antibodies, signifying its application in the field of antibody-mediated catalysis (Ou Zhimin, Yang Gensheng, 2012).

Safety and Hazards

The safety information available indicates that Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFQGBWKIKNCCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)

![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)

![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)